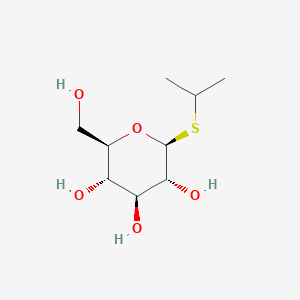

Isopropyl beta-D-thioglucopyranoside

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-ZEBDFXRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-11-8 |

Source

|

| Record name | 19165-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Gratuitous Inducer: An In-Depth Technical Guide to the Mechanism of Action of Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Abstract

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a lynchpin of modern molecular biology, empowering researchers to control gene expression with precision. This synthetic analog of allolactose functions as a gratuitous inducer of the lac operon and its derivatives, which are widely incorporated into expression vectors for recombinant protein production. This technical guide provides a comprehensive exploration of the molecular underpinnings of IPTG's mechanism of action, from its interaction with the Lac repressor protein to its practical application in laboratory settings. We will delve into the structural basis of its function, offer field-proven experimental protocols, and present quantitative data to inform experimental design, thereby providing a definitive resource for researchers, scientists, and drug development professionals.

Introduction: The Concept of Gratuitous Induction

The genesis of IPTG is rooted in the seminal work of François Jacob and Jacques Monod on the regulation of the lac operon in Escherichia coli. Their research unveiled the elegant logic of gene control, where the expression of genes for lactose metabolism is induced by the presence of lactose itself. The true natural inducer was identified as allolactose, an isomer of lactose formed as a metabolic intermediate.[1][2] This discovery paved the way for the development of "gratuitous inducers"—molecules that could trigger the induction of the operon but would not be consumed by the cell's metabolic machinery.[2]

IPTG, a synthetic thiogalactoside, emerged as the archetypal gratuitous inducer.[3] Its key structural feature is the replacement of the oxygen atom in the glycosidic bond with a sulfur atom.[4][5] This thioether linkage renders IPTG resistant to hydrolysis by β-galactosidase, the enzyme encoded by the lacZ gene.[6][7] Consequently, the intracellular concentration of IPTG remains stable throughout an experiment, ensuring sustained and consistent induction of the target genes.[4][6] This property offers a significant advantage over lactose or allolactose, which are metabolized and depleted over time.[8][9]

The Molecular Mechanism of IPTG Action

The canonical function of IPTG is to alleviate the negative regulation imposed by the lactose repressor protein (LacI) on the lac operon. This process can be dissected into a series of precise molecular events.

The Lac Repressor (LacI): The Gatekeeper of the lac Operon

The LacI protein is a homotetramer, with each monomer comprising distinct functional domains: a DNA-binding domain (or "headpiece"), a hinge region, and a core domain which is responsible for inducer binding and oligomerization.[10][11] In the absence of an inducer, the LacI tetramer binds with high affinity to the operator region (lacO) of the lac operon.[5][12] This binding physically obstructs the path of RNA polymerase, thereby preventing the transcription of the downstream structural genes (lacZ, lacY, and lacA).[12][13] The repressor's binding to the operator is a dynamic equilibrium, but one that heavily favors the bound state in the absence of an inducer.

IPTG Binding and the Allosteric Cascade

IPTG acts as a molecular mimic of allolactose, fitting into the inducer-binding pocket located within the core domain of each LacI monomer.[4][5][10] The binding of IPTG triggers a cascade of conformational changes within the LacI protein—a classic example of allosteric regulation.[5][6]

Upon IPTG binding, the two subdomains of the core domain undergo a rotation and translation relative to each other.[10] This movement propagates through the protein structure, ultimately altering the conformation of the DNA-binding domains. Specifically, the hinge region that connects the core domain to the DNA-binding domain is thought to become more flexible.[10][12] This conformational shift dramatically reduces the affinity of the LacI repressor for the lac operator sequence by approximately 1000-fold.[14] The weakened interaction causes the repressor to dissociate from the DNA, thus "opening the gate" for transcription.[5][6]

Application in Recombinant Protein Expression: The pET System

The principles of the lac operon have been ingeniously co-opted for the controlled expression of recombinant proteins in E. coli. The pET expression system is a prominent example, widely used for its high efficiency.[15][16] This system relies on the interplay between the host chromosome and a plasmid vector.

-

The Host Strain (e.g., BL21(DE3)): These strains are lysogens for the λDE3 prophage, which carries the gene for T7 RNA polymerase under the control of the lacUV5 promoter, a variant of the native lac promoter.[6][17] The expression of T7 RNA polymerase is therefore regulated by the LacI repressor, which is also encoded by the host chromosome.

-

The pET Plasmid: The gene of interest is cloned into a pET plasmid under the control of a strong T7 promoter.[18][19] This plasmid also contains a lacO sequence downstream of the T7 promoter and often carries its own copy of the lacI gene to ensure sufficient repressor levels.[9]

In the absence of IPTG, the LacI repressor binds to the lacUV5 promoter on the host chromosome, preventing the expression of T7 RNA polymerase. Additionally, any "leaky" T7 RNA polymerase that may be produced is prevented from transcribing the target gene on the plasmid because the LacI repressor is also bound to the lacO sequence on the plasmid.[17][20]

Upon the addition of IPTG, the LacI repressors dissociate from both the chromosomal lacUV5 promoter and the plasmid's lacO sequence.[21] This allows for the transcription and translation of T7 RNA polymerase, which in turn recognizes the T7 promoter on the pET plasmid and drives high-level transcription of the gene of interest.[7][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Regulating the T7 RNA polymerase expression in E. coli BL21 (DE3) to provide more host options for recombinant protein production | Semantic Scholar [semanticscholar.org]

- 3. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 6. Escherichia coli BL21(DE3) - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Aston Publications Explorer [publications.aston.ac.uk]

- 9. goldbio.com [goldbio.com]

- 10. Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactose repressor hinge domain independently binds DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-Induced Conformational Changes and Conformational Dynamics in the Solution Structure of the Lactose Repressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Impact of the Expression System on Recombinant Protein Production in Escherichia coli BL21 [frontiersin.org]

- 16. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neb.com [neb.com]

- 18. pET vector. Plasmid for Expression by T7 RNA Polymerase. | PPTX [slideshare.net]

- 19. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]

- 20. goldbio.com [goldbio.com]

- 21. takara.co.kr [takara.co.kr]

An In-depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG): Chemical Properties, Structure, and Applications

Introduction: The Indispensable Role of IPTG in Molecular Biology

Isopropyl β-D-1-thiogalactopyranoside, universally known in laboratories as IPTG, is a synthetic structural analog of allolactose.[1][2][3] Its introduction revolutionized molecular biology by providing a powerful tool for the precise control of gene expression in bacterial systems.[3] Unlike its natural counterpart, allolactose, IPTG is a gratuitous inducer; it is not metabolized by Escherichia coli, ensuring its concentration remains stable throughout an experiment.[4][5][6] This key characteristic allows for consistent and sustained induction of genes under the control of the lac operator, making it an invaluable reagent for recombinant protein expression and a cornerstone of blue-white screening for identifying recombinant clones.[2][3][7]

This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of IPTG. Furthermore, it details field-proven protocols for its use in protein induction and blue-white screening, offering insights into the causality behind experimental choices to ensure reproducible and reliable results for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

IPTG is a derivative of galactose, specifically a thioglycoside, with the chemical formula C₉H₁₈O₅S.[2][3] Its structure is characterized by a galactose ring linked to an isopropyl group at the anomeric carbon via a sulfur atom.[3] This thioether bond is resistant to cleavage by β-galactosidase, the enzyme that degrades lactose, which is the very reason for its stability within the cell.[6]

Key Physicochemical Properties of IPTG

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₅S | [2][3] |

| Molar Mass | 238.30 g/mol | [2][3][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 110–114 °C | [2][8] |

| Solubility | Readily soluble in water and methanol. Soluble in ethanol, DMSO, and DMF. | [3][4][8][9][10] |

Mechanism of Action: The lac Operon Induction

The utility of IPTG is fundamentally linked to the regulation of the lac operon in E. coli. The lac operon is a cluster of genes (lacZ, lacY, and lacA) responsible for the transport and metabolism of lactose.[1] In the absence of an inducer, the lac repressor protein (encoded by the lacI gene) binds to the lac operator region of the DNA, physically blocking RNA polymerase from transcribing the downstream genes.[1]

IPTG functions as a molecular mimic of allolactose, the natural inducer of the lac operon.[1][3][11] It binds to the lac repressor, causing a conformational change that reduces the repressor's affinity for the operator DNA.[5][6] This release of the repressor allows RNA polymerase to access the promoter and initiate transcription of the genes under the control of the lac operator.[1][5]

Experimental Protocols

The following protocols are foundational for the effective use of IPTG in a research setting. Adherence to these methodologies ensures consistency and reproducibility.

Preparation of IPTG Stock Solutions

The preparation of a sterile, concentrated stock solution of IPTG is a critical first step to prevent contamination of bacterial cultures. A 1 M stock solution is commonly prepared and stored for subsequent dilution.

Materials:

-

IPTG powder

-

Sterile deionized water

-

Sterile container (e.g., 15 mL conical tube)

-

0.22 µm syringe filter

-

Sterile microcentrifuge tubes for aliquoting

Protocol:

-

Weighing: Accurately weigh 2.38 g of IPTG powder for a 10 mL 1 M stock solution.[12][13]

-

Dissolving: Transfer the IPTG powder to a sterile container and add sterile deionized water to a final volume of 10 mL.[12][14] Mix gently by inverting the tube or vortexing until the powder is completely dissolved.[12][14]

-

Sterilization: Draw the IPTG solution into a sterile syringe and attach a 0.22 µm syringe filter.[4][12][14] Filter-sterilize the solution into a new sterile container. This step is crucial to prevent microbial contamination of your experiments.[14]

-

Aliquoting and Storage: Dispense the sterile 1 M IPTG solution into single-use aliquots (e.g., 1 mL) in sterile microcentrifuge tubes.[4][12][14] Label the tubes clearly with the concentration and date.[12] Store the aliquots at -20°C.[4][12][14] Properly stored, these aliquots are stable for up to one year.[4] Avoid repeated freeze-thaw cycles.[4][12]

Induction of Recombinant Protein Expression

IPTG is widely used to induce the expression of recombinant proteins in E. coli strains engineered with expression vectors containing the lac operator. The optimal conditions for induction, including IPTG concentration, temperature, and induction time, can vary depending on the protein of interest and the expression system.

General Protocol (Fast Induction):

-

Inoculation: Inoculate a suitable volume of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 30°C or 37°C with shaking.[7][11]

-

Subculturing: The next day, dilute the overnight culture 1:50 or 1:100 into fresh LB medium with antibiotic.[7]

-

Growth to Mid-Log Phase: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase, typically an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.[15][16]

-

Uninduced Control: Before induction, remove a sample of the culture (e.g., 1 mL) to serve as the uninduced control.[7][16]

-

Induction: Add IPTG to the remaining culture to a final concentration of 0.1 mM to 1.0 mM. A common starting concentration is 1 mM.[1][6][15][17]

-

Incubation: Continue to incubate the culture at 37°C with shaking for 3-4 hours for fast induction.[1][7] For proteins that are difficult to express or prone to insolubility, a "slow induction" at a lower temperature (e.g., 18-25°C) for a longer period (12-16 hours) may yield better results.[1][7]

-

Harvesting: After the induction period, harvest the cells by centrifugation. The cell pellets can be stored at -20°C or -80°C for subsequent protein purification and analysis.[7][15]

Blue-White Screening

Blue-white screening is a rapid and efficient method for identifying recombinant bacterial colonies.[18] This technique relies on the principle of α-complementation of the β-galactosidase enzyme.[19]

Mechanism: Many cloning vectors contain the lacZα gene fragment, which encodes the α-peptide of β-galactosidase. When this vector is transformed into a host E. coli strain that expresses the ω-peptide (a non-functional C-terminal portion of β-galactosidase), the two peptides can complement each other to form a functional enzyme.[19] If a foreign DNA fragment is successfully inserted into the multiple cloning site within the lacZα gene, the reading frame is disrupted, and a functional α-peptide is not produced.[19]

The screening is performed on agar plates containing IPTG and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). IPTG induces the expression of the lacZα gene. If a functional β-galactosidase is produced, it cleaves X-gal, a colorless substrate, to produce an insoluble blue pigment.

-

Blue colonies: Contain a non-recombinant plasmid (intact lacZα gene).

-

White colonies: Presumptively contain a recombinant plasmid with the DNA insert disrupting the lacZα gene.[19]

Protocol:

-

Prepare Agar Plates: Prepare LB agar with the appropriate antibiotic. After autoclaving and cooling the agar to approximately 50-65°C, add IPTG to a final concentration of 0.1 mM and X-gal to a final concentration of 40 µg/mL.[19][20] Pour the plates and allow them to solidify.[19]

-

Transformation: Transform competent E. coli cells with the ligation reaction mixture.[19]

-

Plating: Plate the transformed cells onto the prepared LB agar plates containing antibiotic, IPTG, and X-gal.

-

Incubation: Incubate the plates overnight at 37°C.[19]

-

Screening: The following day, visually inspect the plates. Select well-isolated white colonies for further analysis, such as plasmid isolation and sequencing, to confirm the presence of the desired insert.[19]

Conclusion

Isopropyl β-D-1-thiogalactopyranoside remains an indispensable tool in molecular biology due to its unique chemical properties that allow for precise and sustained induction of gene expression. Its non-metabolizable nature ensures experimental reproducibility, a critical factor in research and development. A thorough understanding of its structure, mechanism of action, and the practical application of optimized protocols is essential for any scientist working with bacterial expression systems. The methodologies and insights provided in this guide serve as a robust foundation for the successful application of IPTG in a variety of molecular biology workflows.

References

-

Benchling. (2015, June 12). IPTG Stock Preparation. Benchling Protocols. Retrieved from [Link]

-

Grokipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside. Grokipedia. Retrieved from [Link]

-

A Molecule a Day. (2023, July 4). Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research. A Molecule a Day. Retrieved from [Link]

-

BiologicsCorp. (n.d.). IPTG Induction Protocol. BiologicsCorp. Retrieved from [Link]

-

Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Stability of IPTG. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

MIT Wiki Service. (2011, June 2). Blue-White Screening. Synthetic Biology Group (Lu Lab). Retrieved from [Link]

-

Abbkine. (2024, December 16). Induction concentration of IPTG and preparation of 1 M (100 x) stock solution. Abbkine. Retrieved from [Link]

-

QIAGEN. (n.d.). IPTG (isopropyl-thio-2-D- galactopyranoside). QIAGEN. Retrieved from [Link]

-

Protocols.io. (2014, November 3). Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates. Protocols.io. Retrieved from [Link]

-

Protocols.io. (2014, November 3). IPTG – 1 M (100 x) Stock Solution. Protocols.io. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropyl β-D-1-thiogalactopyranoside. Wikipedia. Retrieved from [Link]

-

iGEM. (n.d.). Use IPTG to induce protein expression through E.coli M. iGEM. Retrieved from [Link]

-

Unknown Source. (n.d.). IPTG Induction of recombinant protein expression in Bacteria. Retrieved from [Link]

-

PubChem. (n.d.). isopropyl beta-D-thiogalactopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

Clinisciences. (n.d.). IPTG. Clinisciences. Retrieved from [Link]

Sources

- 1. goldbio.com [goldbio.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Isopropyl β-D-1-thiogalactopyranoside (IPTG): a compound for scientific research_Chemicalbook [chemicalbook.com]

- 4. goldbio.com [goldbio.com]

- 5. astralscientific.com.au [astralscientific.com.au]

- 6. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 7. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]

- 8. 21530057-1 | IPTG Clinisciences [clinisciences.com]

- 9. IPTG | 367-93-1 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. agscientific.com [agscientific.com]

- 12. dgsqcxi9lxx8v.cloudfront.net [dgsqcxi9lxx8v.cloudfront.net]

- 13. IPTG – 1 M (100 x) Stock Solution [protocols.io]

- 14. goldbio.com [goldbio.com]

- 15. static.igem.org [static.igem.org]

- 16. csrri.iit.edu [csrri.iit.edu]

- 17. goldbio.com [goldbio.com]

- 18. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

The Gratuitous Inducer: An In-depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG) in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmetabolizable Key to Gene Expression

In the landscape of molecular biology, few reagents are as foundational and transformative as Isopropyl β-D-1-thiogalactopyranoside, universally known as IPTG. This synthetic analog of allolactose has been instrumental in unlocking our ability to control and manipulate gene expression, particularly in prokaryotic systems. Its significance lies in a simple yet powerful characteristic: it is a "gratuitous" inducer. Unlike its natural counterpart, allolactose, IPTG is not metabolized by E. coli, ensuring its concentration remains constant during an experiment.[1] This stability allows for precise and sustained induction of genes under the control of the lac operon, making it an indispensable tool for recombinant protein expression and genetic screening. This guide provides a deep dive into the discovery, mechanism, and practical application of IPTG, offering both historical context and field-proven insights for the modern researcher.

The Genesis of a Molecular Switch: A Historical Perspective

The story of IPTG is inextricably woven with the groundbreaking work of François Jacob and Jacques Monod on the lac operon, which laid the very foundation of our understanding of gene regulation.[2][3] In their seminal 1961 paper, "Genetic Regulatory Mechanisms in the Synthesis of Proteins," they elucidated the elegant mechanism by which E. coli controls the expression of genes required for lactose metabolism.[4][5] A central element of their model was the existence of a repressor protein that binds to an operator region on the DNA, blocking transcription of the structural genes in the absence of an inducer.

Their research identified allolactose, a metabolite of lactose, as the natural inducer that binds to the lac repressor, causing a conformational change that releases it from the operator and permits gene transcription.[6] This discovery spurred the search for synthetic analogs that could mimic this inductive effect without being consumed by the cell's metabolic machinery. IPTG emerged as the ideal candidate. While the precise first synthesis of IPTG is not prominently documented in these foundational biological papers, its use as a gratuitous inducer was popularized in the elegant experiments conducted by Monod and his colleagues to dissect the intricacies of gene regulation.[4] The non-metabolizable nature of IPTG, conferred by the substitution of a sulfur atom for oxygen in the glycosidic bond, provided a stable and controllable switch to turn genes on at will, a revolutionary capability that propelled molecular biology into a new era.[1]

Mechanism of Action: Hijacking a Natural Regulatory Circuit

The efficacy of IPTG lies in its ability to molecularly mimic allolactose and interact with the lac repressor protein (LacI).[1] The lac operon is a classic example of negative inducible regulation. In the absence of an inducer, the LacI repressor, a tetrameric protein, binds tightly to the lac operator (lacO) sequence on the DNA. This binding physically obstructs RNA polymerase from initiating transcription of the downstream structural genes (lacZ, lacY, and lacA).

When IPTG is introduced into the system, it diffuses into the cell and binds to the allosteric site on the LacI repressor. This binding event triggers a conformational change in the repressor protein, drastically reducing its affinity for the lac operator sequence.[7] The LacI-IPTG complex detaches from the DNA, leaving the promoter region accessible to RNA polymerase. Transcription of the operon's genes can then proceed, leading to the synthesis of the corresponding proteins. In the context of recombinant protein expression, the gene of interest is cloned into a plasmid under the control of a lac or a lac-derived promoter (such as tac or T7). The addition of IPTG thus initiates the high-level expression of the desired protein.

Core Applications in Molecular Biology

Recombinant Protein Expression

The most widespread application of IPTG is the induction of recombinant protein expression in E. coli. This technique is a cornerstone of biotechnology, enabling the production of therapeutic proteins, industrial enzymes, and proteins for structural and functional studies.

Causality Behind Experimental Choices:

-

Host Strain: Strains like BL21(DE3) are commonly used because they contain the gene for T7 RNA polymerase under the control of the lacUV5 promoter, a variant of the lac promoter.[8] Induction with IPTG leads to the production of T7 RNA polymerase, which then specifically transcribes the gene of interest cloned downstream of a T7 promoter in an expression vector. This two-tiered regulatory system provides tight control and high levels of expression.

-

IPTG Concentration: The optimal IPTG concentration typically ranges from 0.1 mM to 1.0 mM.[9] Higher concentrations can lead to very rapid and high-level protein expression, which may overwhelm the cell's folding machinery, resulting in the formation of insoluble and non-functional protein aggregates known as inclusion bodies.[10] Conversely, lower concentrations can slow down the rate of expression, which can be beneficial for the proper folding and solubility of complex or toxic proteins.[11] For proteins prone to insolubility, minimizing the IPTG concentration is often a key optimization step.[10]

-

Induction Temperature and Time: Induction is often performed at temperatures lower than the optimal growth temperature of E. coli (37°C). Reducing the temperature to 16-25°C slows down cellular processes, including protein synthesis and degradation.[11] This slower pace can significantly improve the solubility and correct folding of the recombinant protein. The trade-off is a longer induction time, often overnight (12-16 hours), to achieve sufficient protein yield.[12] For highly soluble proteins, a shorter induction (2-4 hours) at a higher temperature (30-37°C) may be sufficient.[10]

Experimental Protocol: Optimizing Recombinant Protein Expression

-

Starter Culture: Inoculate a single colony of E. coli (e.g., BL21(DE3)) harboring the expression plasmid into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Main Culture: Inoculate a larger volume of LB broth (e.g., 50 mL) with the overnight starter culture (typically a 1:100 dilution).

-

Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches the mid-log phase of growth (approximately 0.5-0.6).[9] This ensures that the cells are metabolically active and in an optimal state for protein production.

-

Induction: Add IPTG to the desired final concentration (e.g., starting with a range of 0.1 mM, 0.5 mM, and 1.0 mM for optimization).

-

Expression: Reduce the temperature to the desired level (e.g., 20°C for overnight expression or 30°C for a 4-6 hour expression) and continue to incubate with shaking.

-

Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4,000 x g for 15 minutes at 4°C).

-

Analysis: Analyze the protein expression levels in the cell pellet, for example, by SDS-PAGE.

Blue-White Screening

IPTG is also a critical component of blue-white screening, a rapid and efficient method for identifying recombinant bacterial colonies after a cloning procedure. This technique relies on the principle of α-complementation of the β-galactosidase enzyme.

Mechanism of Blue-White Screening:

Many cloning vectors contain the lacZα gene, which encodes for the α-peptide of β-galactosidase. The host E. coli strain is engineered to express the ω-peptide of the enzyme. Neither peptide is functional on its own, but together they can assemble to form a functional β-galactosidase. When a foreign DNA fragment is successfully ligated into the multiple cloning site within the lacZα gene, it disrupts the reading frame, a process known as insertional inactivation.

The screening is performed on agar plates containing IPTG and a chromogenic substrate called X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

Blue Colonies: In non-recombinant colonies, the lacZα gene is intact. IPTG induces the expression of the α-peptide, which complements the ω-peptide to form functional β-galactosidase. The enzyme then cleaves X-gal, producing an insoluble blue pigment. These colonies appear blue.

-

White Colonies: In recombinant colonies, the insertion of foreign DNA disrupts the lacZα gene, preventing the production of a functional α-peptide. No functional β-galactosidase is formed, X-gal is not cleaved, and the colonies remain white. These are the colonies of interest.

Experimental Protocol: Blue-White Screening

-

Prepare Plates: Prepare LB agar plates containing the appropriate antibiotic. There are two common methods to add IPTG and X-gal:

-

Incorporate into Agar: After autoclaving the LB agar and cooling it to approximately 50-55°C, add the antibiotic, IPTG to a final concentration of 0.1 mM, and X-gal to a final concentration of 40 µg/mL. Pour the plates and allow them to solidify.

-

Spread on Plates: Spread 40 µL of a 0.1 M IPTG stock solution and 40 µL of a 20 mg/mL X-gal stock solution onto the surface of pre-made antibiotic-containing agar plates. Allow the solutions to absorb into the agar before plating the cells.

-

-

Transformation: Transform competent E. coli cells with the ligation reaction mixture.

-

Plating: Plate the transformed cells onto the prepared IPTG/X-gal plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Screening: The following day, identify and pick well-isolated white colonies for further analysis.

Chemical Synthesis of IPTG

While IPTG is readily available commercially, understanding its synthesis provides valuable insight into its structure and properties. A simple and efficient two-step laboratory synthesis has been described by Carlsson et al. (1991).[13] This procedure avoids many of the complexities of earlier methods and can be scaled for laboratory needs.

Two-Step Synthesis Overview:

-

Step 1: Synthesis of Isopropyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside:

-

The starting materials are commercially available penta-O-acetyl-β-D-galactopyranose and 2-propanethiol.

-

These are reacted in dichloromethane at a low temperature (-40°C) in the presence of a Lewis acid catalyst, such as stannous chloride.

-

This reaction substitutes the acetyl group at the anomeric carbon with the isopropyl thiol group, yielding the protected intermediate.

-

-

Step 2: Deacetylation to Yield IPTG:

-

The protected intermediate is then deacetylated using methanolic sodium methoxide.

-

This removes the acetyl protecting groups from the hydroxyls of the galactose ring.

-

The final product, IPTG, is then purified by crystallization.

-

This method is reported to have a high overall yield, making it a cost-effective alternative for laboratories requiring large quantities of this essential inducer.[13] Other patented methods also exist, often starting from penta-acetyl galactose and employing different reagents to introduce the isopropyl thioether.[14]

Quantitative Data and Optimization Parameters

The successful application of IPTG requires careful consideration of several quantitative parameters. The table below summarizes typical ranges and provides insights for optimizing experimental outcomes.

| Parameter | Typical Range | Rationale and Optimization Considerations |

| IPTG Concentration | 0.1 - 1.0 mM | Lower concentrations (0.1-0.5 mM) are often sufficient and can improve protein solubility by reducing expression rates.[11] Higher concentrations (up to 1.0 mM) can maximize yield but risk forming inclusion bodies.[10] Titration is recommended for new proteins. |

| Induction Temperature | 16 - 37°C | Lower temperatures (16-25°C) slow protein synthesis, promoting proper folding and increasing the yield of soluble protein.[11] Higher temperatures (30-37°C) lead to faster growth and higher total protein yield but increase the risk of aggregation. |

| Induction Time | 2 - 16 hours | Shorter times (2-4 hours) are used with higher temperatures.[10] Longer, overnight inductions (12-16 hours) are standard for lower temperature expressions to compensate for the slower synthesis rate.[12] |

| Cell Density at Induction (OD600) | 0.4 - 0.8 | Induction during the mid-logarithmic growth phase (OD600 ~0.6) ensures that the bacterial culture is healthy, metabolically active, and has sufficient resources for high-level protein production.[9] |

Conclusion

From its conceptual origins in the elegant studies of the lac operon to its current status as a workhorse reagent in laboratories worldwide, IPTG has fundamentally shaped the landscape of molecular biology. Its ability to act as a stable, non-metabolizable inducer provides a precise and powerful switch for controlling gene expression. For researchers in basic science and drug development, mastering the application of IPTG is not merely a technical skill but a gateway to producing the proteins that drive discovery. By understanding the historical context, the underlying molecular mechanism, and the rationale behind the optimization of its use, scientists can harness the full potential of this gratuitous inducer to achieve their research goals with greater efficiency and success.

References

-

Kim, M., Lee, J., Kim, Y., Kim, Y., Kim, S. Y., Lee, J., & Lee, J. (2001). Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis. Proceedings of the National Academy of Sciences, 98(22), 12784-12789. [Link]

-

Wellington, C. L., Ellerby, L. M., Hackam, A. S., Margolis, R. L., Trifiro, M. A., Singaraja, R., ... & Hayden, M. R. (2002). Caspase cleavage of mutant huntingtin precedes neurodegeneration in Huntington's disease. The Journal of Neuroscience, 22(18), 7862-7872. [Link]

-

Graham, R. K., Deng, Y., Slow, E. J., Alm, C., Yang, I., Bissada, N., ... & Hayden, M. R. (2010). Cleavage at the 586 amino acid caspase-6 site in mutant huntingtin influences caspase-6 activation in vivo. The Journal of Neuroscience, 30(45), 15019-15029. [Link]

-

Graham, R. K., Deng, Y., Raymond, L. A., & Hayden, M. R. (2006). Cleavage at the caspase-6 site is required for neuronal dysfunction and degeneration due to mutant huntingtin. Cell, 125(6), 1179-1191. [Link]

-

Martin, D. D. O., Schmidt, M. E., Nguyen, Y. T., Lazic, N., & Hayden, M. R. (2018). Identification of a novel caspase cleavage site in huntingtin that regulates mutant huntingtin clearance. The FASEB Journal, 32(11), 6144-6157. [Link]

-

Kim, M., Lee, J., Kim, Y., Kim, Y., Kim, S. Y., Lee, J., & Lee, J. (2001). Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis. Proceedings of the National Academy of Sciences of the United States of America, 98(22), 12784–12789. [Link]

-

Kim, M., Lee, J., Kim, Y., Kim, Y., Kim, S. Y., Lee, J., & Lee, J. (2001). Caspase 3-cleaved N-terminal fragments of wild-type and mutant huntingtin are present in normal and Huntington's disease brains, associate with membranes, and undergo calpain-dependent proteolysis. PNAS, 98(22), 12784-12789. [Link]

-

Wellington, C. L., Ellerby, L. M., Hackam, A. S., Margolis, R. L., Trifiro, M. A., Singaraja, R., ... & Hayden, M. R. (2002). Caspase cleavage of mutant huntingtin precedes neurodegeneration in Huntington's disease. The Journal of Neuroscience, 22(18), 7862–7872. [Link]

-

Sokolowski, K., & Połeć, A. (2019). Activated caspase-6 and caspase-6-cleaved fragments of huntingtin specifically colocalize in the nucleus. Human Molecular Genetics, 28(1), 124-133. [Link]

-

Martin, D. D. O., Schmidt, M. E., Nguyen, Y. T., Lazic, N., & Hayden, M. R. (2017). Identification of a novel caspase cleavage site in huntingtin that regulates mutant huntingtin clearance. bioRxiv. [Link]

-

Martin, D. D. O., FGood, C., & Hayden, M. R. (2022). Full-length huntingtin is palmitoylated at multiple sites and post-translationally myristoylated following caspase-cleavage. Frontiers in Molecular Neuroscience, 15, 956419. [Link]

-

Martin, D. D. O., Schmidt, M. E., Nguyen, Y. T., Lazic, N., & Hayden, M. R. (2017). Identification of a novel caspase cleavage site in huntingtin that regulates mutant huntingtin clearance. ResearchGate. [Link]

-

Jacob, F., & Monod, J. (1961). Genetic Regulatory Mechanisms in the Synthesis of Proteins. Journal of Molecular Biology, 3(3), 318-356. [Link]

-

Graham, R. K., Deng, Y., Slow, E. J., Alm, C., Yang, I., Bissada, N., ... & Hayden, M. R. (2010). Cleavage at the 586 amino acid caspase-6 site in mutant huntingtin influences caspase-6 activation in vivo. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(45), 15019–15029. [Link]

-

Sanchez Mejia, R. O., & Friedlander, R. M. (2001). Caspases in Huntington's disease. The Neuroscientist : a review journal bringing neurobiology, neurology and psychiatry, 7(6), 480–489. [Link]

-

Becanovic, K., Pouladi, M. A., Lim, R. S., Kuhn, A., Pavlidis, P., Luthi-Carter, R., ... & Hayden, M. R. (2010). Huntingtin-based peptide inhibitor of caspase-6 provides protection from mutant Huntingtin-induced motor and behavioral deficits. Molecular Therapy, 18(11), 1953-1964. [Link]

-

Rigamonti, D., Bauer, J. H., De-Fraja, C., Conti, L., Sipione, S., Sciorati, C., ... & Cattaneo, E. (2000). Wild-Type Huntingtin Protects from Apoptosis Upstream of Caspase-3. The Journal of Neuroscience, 20(10), 3705-3713. [Link]

-

Various Authors. (2015). What is the incubation time and IPTG concentration required to express GST fusion protein? ResearchGate. [Link]

-

Patsnap Synapse. (2024). How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse. [Link]

-

Various Authors. (2016). What are the best ways to optimize IPTG inducible protein expression in BL21 cells? ResearchGate. [Link]

-

CrystalsFirst. (n.d.). Optimizing Conditions for Bacterial Expression of Proteins. CrystalsFirst. [Link]

-

University of Washington Genome Sciences. (n.d.). Jacob, F and J Monod (1961) Genetic Regulatory Mechanisms in the Synthesis of Proteins. J Mol Biol 3:318-356. UW Genome Sciences. [Link]

-

Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link]

-

VanLang, C. (2016). How is IPTG produced / synthesized on an industrial / commercial scale? Quora. [Link]

-

Various Authors. (2023). IPTG induction optimization. Reddit. [Link]

-

Biologicscorp. (n.d.). IPTG Induction Protocol. Biologicscorp. [Link]

-

Westin, J. (n.d.). Operon Concept Jacob Monod Model - Control Of Gene Expression In Prokaryotes - MCAT Content. Jack Westin. [Link]

-

Carlsson, U., Ferskgård, P. O., & Svensson, S. C. T. (1991). A simple and efficient synthesis of the inducer IPTG made for inexpensive heterologous protein production using the tac-promoter. Protein Engineering, 4(8), 1019-1020. [Link]

-

Oxford Reference. (n.d.). Lac operon. Oxford Reference. [Link]

-

Fernandez-Castane, A., Rios-Estepa, R., Caminal, G., & Lopez-Santin, J. (2021). Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. Frontiers in Bioengineering and Biotechnology, 9, 639729. [Link]

-

Ukkonen, K., Mayer, S., Vasala, A., & Neubauer, P. (2017). Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures. Microbial Cell Factories, 16(1), 217. [Link]

-

The Scientist. (2023). The lac Operon: A Lesson in Simple Gene Regulation. The Scientist. [Link]

-

Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. [Link]

-

Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology, 157(1), 82-88. [Link]

-

Lewis, M. (2011). Structural Analysis of Lac Repressor Bound to Allosteric Effectors. Methods in molecular biology (Clifton, N.J.), 725, 129–141. [Link]

-

Jang, Y. J., & Kim, J. Y. (2020). Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose. Journal of microbiology and biotechnology, 30(8), 1155–1161. [Link]

-

Al-Afeef, A., Procter, R. J., Select, A., Ali, A., Butts, C. P., Spencer, J., & van der Kamp, M. W. (2024). Synthesis of C-glycoside analogues of isopropyl β-D-1-thiogalactopyranoside (IPTG) and 1-β-D-galactopyranosyl-2-methylpropane. Conformational analysis and evaluation as inhibitors of the lac repressor in E. coli and as galactosidase inhibitors. Organic & Biomolecular Chemistry, 22(36), 7460-7477. [Link]

- Google Patents. (n.d.). CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside.

Sources

- 1. astralscientific.com.au [astralscientific.com.au]

- 2. jackwestin.com [jackwestin.com]

- 3. oxfordreference.com [oxfordreference.com]

- 4. mun.ca [mun.ca]

- 5. gs.washington.edu [gs.washington.edu]

- 6. The lac Operon: A Lesson in Simple Gene Regulation | The Scientist [the-scientist.com]

- 7. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. CN103087121A - Synthesis method of isopropyl-beta-D thiogalactoside - Google Patents [patents.google.com]

A Guide for Advanced Researchers: Isopropyl β-D-1-thiogalactopyranoside (IPTG) as a Molecular Mimic of Allolactose

This guide provides an in-depth exploration of Isopropyl β-D-1-thiogalactopyranoside (IPTG) and its role as a molecular mimic of allolactose for the induction of the lac operon. It is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this fundamental tool in molecular biology and biotechnology.

Introduction: The Logic of the lac Operon

The lactose (lac) operon in Escherichia coli is a classic model for gene regulation, demonstrating how bacteria efficiently manage metabolic resources.[1][2] This inducible operon comprises a cluster of three structural genes (lacZ, lacY, and lacA) that encode proteins essential for lactose metabolism.[2][3] The expression of these genes is tightly controlled, ensuring that the cell only produces these proteins when lactose is available as a carbon source and its preferred energy source, glucose, is scarce.[1][4]

The regulation of the lac operon is governed by two key players: the Lac repressor (LacI) and the catabolite activator protein (CAP).[4] The LacI protein, encoded by the lacI gene, acts as a negative regulator.[3] In the absence of an inducer, the tetrameric LacI repressor binds to a specific DNA sequence called the operator (O), physically obstructing RNA polymerase from transcribing the structural genes.[3][4]

The Natural Inducer: Allolactose

While lactose is the substrate for the metabolic pathway, it is not the direct inducer of the operon.[5][6] Instead, a small amount of lactose that enters the cell is converted into allolactose by the enzyme β-galactosidase (encoded by lacZ).[2][7][8] Allolactose is a disaccharide isomer of lactose, where the glycosidic bond is β1-6 instead of β1-4.[5]

Allolactose functions as the true physiological inducer by binding to an allosteric site on the LacI repressor.[5][9] This binding event triggers a conformational change in the repressor protein, reducing its affinity for the operator DNA sequence.[5][10][11] The dissociation of the repressor from the operator allows RNA polymerase to initiate transcription of the lac operon genes.[5][10]

dot

Caption: Regulation of the lac Operon by Allolactose.

The Molecular Mimic: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

For experimental purposes, relying on allolactose for induction has significant drawbacks. As a metabolite, its concentration is transient and difficult to control. This led to the adoption of Isopropyl β-D-1-thiogalactopyranoside (IPTG), a synthetic structural analog of allolactose.[12][13][14]

Structural and Functional Comparison

| Feature | Allolactose | IPTG |

| Chemical Nature | Disaccharide (Galactose-β1-6-Glucose) | Synthetic galactoside |

| Inducer Type | Physiological | Gratuitous[14][15] |

| Metabolism by β-galactosidase | Hydrolyzed[5] | Not hydrolyzed[12][16] |

| Induction Stability | Transient | Constant and stable[12][17] |

| Affinity for Lac Repressor | High (Ka ≈ 1.7 x 10^6 M⁻¹)[18][19] | High (Ka ≈ 1.0 x 10^6 M⁻¹)[19] |

The key structural difference that confers IPTG its utility is the replacement of the oxygen atom in the glycosidic bond with a sulfur atom, creating a thioether linkage.[12][20] This bond is not recognized and cannot be hydrolyzed by β-galactosidase.[12][16][21] Consequently, IPTG is considered a "gratuitous inducer" because it induces the operon without being consumed by the cell's metabolic machinery.[14][15] This non-metabolizable nature ensures that the concentration of IPTG remains constant throughout an experiment, providing a stable and controllable level of gene expression.[12][20][22]

Caption: Standard workflow for IPTG induction of protein expression.

Conclusion: A Self-Validating System

The use of IPTG as a molecular mimic of allolactose provides a robust and controllable system for inducing gene expression. Its non-metabolizable nature ensures a constant induction pressure, a critical factor for reproducible experimental outcomes. [12][20]The inclusion of an uninduced control at the point of induction is a self-validating step, allowing for the direct comparison of protein expression levels before and after the addition of IPTG. Understanding the molecular basis of this mimicry allows researchers to harness the power of the lac operon for a vast array of applications in science and medicine.

References

-

Wikipedia. (2023, November 26). Allolactose. Wikipedia. Retrieved from [Link]

-

Huber, R. E., et al. (2013). Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor. Journal of Biological Chemistry. Retrieved from [Link]

-

Astral Scientific. (n.d.). IPTG: Triggers the Transcription of the Lac Operon. Astral Scientific. Retrieved from [Link]

-

Astral Scientific. (n.d.). IPTG an an inducer of the LAC operon-based expression systems. Astral Scientific. Retrieved from [Link]

-

Biology Stack Exchange. (2013, June 18). Why is allolactose the LacI inducer? Biology Stack Exchange. Retrieved from [Link]

-

Biologicscorp. (n.d.). IPTG Induction Protocol. Biologicscorp. Retrieved from [Link]

-

RevisionDojo. (2025, November 28). How the Lac Operon Shows Inducible Expression. RevisionDojo. Retrieved from [Link]

-

Grokipedia. (n.d.). Allolactose. Grokipedia. Retrieved from [Link]

-

Unknown. (n.d.). IPTG Induction of recombinant protein expression in Bacteria. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Induce Protein Expression in E. coli Using IPTG. Patsnap Synapse. Retrieved from [Link]

-

Microbe Notes. (2022, September 2). Lac operon- Definition, structure, Inducers, diagram. Microbe Notes. Retrieved from [Link]

-

Fiveable. (n.d.). Allolactose Definition. Fiveable. Retrieved from [Link]

-

Khan Academy. (n.d.). Lac operon (video) | Gene regulation. Khan Academy. Retrieved from [Link]

-

Fernandez-Castane, A., et al. (2017). Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. Applied Microbiology and Biotechnology. Retrieved from [Link]

-

Khan Academy. (n.d.). The lac operon (article) | Gene regulation. Khan Academy. Retrieved from [Link]

-

Sanganeria, T., & Bordoni, B. (2022). Genetics, Inducible Operon. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

iGEM. (n.d.). Use IPTG to induce protein expression through E.coli. iGEM. Retrieved from [Link]

-

Brainly. (2025, April 22). [FREE] Part B: Choose an example of a gratuitous inducer. Brainly.com. Retrieved from [Link]

-

Myung, N. H., et al. (2020). Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose. Journal of Microbiology and Biotechnology. Retrieved from [Link]

-

Biologicscorp. (n.d.). IPTG Expression Principles. Biologicscorp. Retrieved from [Link]

-

Fernández-Castané, A., et al. (2012). Direct measurements of IPTG enable analysis of the induction behavior of E. coli in high cell density cultures. Microbial Cell Factories. Retrieved from [Link]

-

Myung, N. H., et al. (2020). Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose. Journal of Microbiology and Biotechnology. Retrieved from [Link]

-

Lewis, M. (2005). Structural Analysis of Lac Repressor Bound to Allosteric Effectors. Journal of Molecular Biology. Retrieved from [Link]

-

Myung, N. H., et al. (2020). Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose. National Institutes of Health. Retrieved from [Link]

-

CliniSciences. (n.d.). IPTG - Biochemicals. CliniSciences. Retrieved from [Link]

-

Marbach, A., & Bettenbrock, K. (2012). lac operon induction in Escherichia coli: Systematic comparison of IPTG and TMG induction and influence of the transacetylase LacA. Journal of Biotechnology. Retrieved from [Link]

-

Alexander, E., et al. (2023). Genetic switching by the Lac repressor is based on two-state Monod–Wyman–Changeux allostery. PNAS. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, May 8). D2. Control of Transcription in Prokaryotes. Retrieved from [Link]

-

Filo. (2024, March 19). If allolactose (or IPTG) binds to the Lac operon repressor, allolactose (... Filo. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Isopropyl β-D-1-thiogalactopyranoside. Wikipedia. Retrieved from [Link]

-

Cube Biotech. (n.d.). Isopropyl β-D-thiogalactopyranoside(IPTG). Cube Biotech. Retrieved from [Link]

-

Chegg. (2020, October 21). Solved This molecule, isopropyl thiogalactoside (IPTG), is. Chegg.com. Retrieved from [Link]

-

ResearchGate. (2014, April 23). What is the difference between lactose and IPTG as the inducer for T7 promoter? ResearchGate. Retrieved from [Link]

-

ResearchGate. (2025, August 9). IPTG can replace lactose in auto-induction media to enhance protein expression in batch-cultured Escherichia coli. Request PDF. Retrieved from [Link]

Sources

- 1. revisiondojo.com [revisiondojo.com]

- 2. microbenotes.com [microbenotes.com]

- 3. goldbio.com [goldbio.com]

- 4. Khan Academy [khanacademy.org]

- 5. Allolactose - Wikipedia [en.wikipedia.org]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. grokipedia.com [grokipedia.com]

- 10. Allolactose | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. If allolactose (or IPTG) binds to the Lac operon repressor, allolactose (.. [askfilo.com]

- 12. astralscientific.com.au [astralscientific.com.au]

- 13. biosynth.com [biosynth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brainly.com [brainly.com]

- 16. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 17. Biochemicals - IPTG Clinisciences [clinisciences.com]

- 18. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the Mammalian Expression Vector System that can be Induced by IPTG and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 21. cube-biotech.com [cube-biotech.com]

- 22. agscientific.com [agscientific.com]

An In-depth Technical Guide to IPTG Induction in E. coli: Core Principles and Experimental Design

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the realm of recombinant protein production, the Escherichia coli expression system remains a cornerstone, prized for its rapid growth, high yields, and cost-effectiveness. Central to the utility of many popular E. coli expression vectors is the principle of inducible gene expression, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) serving as a powerful and widely used chemical inducer. This guide provides an in-depth exploration of the fundamental principles of IPTG induction, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying molecular mechanisms and the critical parameters that govern experimental success. By grasping the "why" behind the "how," researchers can more effectively troubleshoot and optimize their protein expression workflows, a crucial advantage in the demanding landscape of scientific research and drug development.

The Foundation: Understanding the lac Operon

The elegance of IPTG induction is rooted in the natural regulatory system E. coli employs to control the metabolism of lactose—the lac operon.[1][2][3] This operon is a classic example of negative inducible gene regulation, a sophisticated genetic circuit that ensures the bacterium only expends energy producing lactose-metabolizing enzymes when lactose is available and its preferred energy source, glucose, is scarce.[1]

The key components of the lac operon are:

-

Structural Genes: lacZ, lacY, and lacA, which encode for β-galactosidase, lactose permease, and thiogalactoside transacetylase, respectively.[1][2][4]

-

Promoter: The DNA sequence where RNA polymerase binds to initiate transcription.

-

Operator (lacO): A short DNA sequence that acts as a binding site for a regulatory protein.[1][5]

-

Regulator Gene (lacI): Located upstream of the lac operon, this gene constitutively expresses the LacI repressor protein.[2][5]

In the absence of an inducer, the LacI repressor protein binds tightly to the lac operator, physically obstructing RNA polymerase from transcribing the structural genes.[1][5][6] This keeps the expression of the lactose-metabolizing enzymes "off."

The Molecular Trigger: IPTG's Mechanism of Action

The natural inducer of the lac operon is allolactose, an isomer of lactose that is formed when lactose enters the cell.[1][7] Allolactose binds to the LacI repressor, causing a conformational change that reduces the repressor's affinity for the lac operator.[5][8] This dissociation of the repressor from the operator allows RNA polymerase to proceed with transcription.[5][6]

IPTG is a structural analog of allolactose, meaning it mimics the molecular shape of the natural inducer.[1][5][7] This allows IPTG to bind to the LacI repressor and induce the same conformational change, leading to the derepression of the operon.[5][9]

A key advantage of IPTG over allolactose is that it is a gratuitous inducer .[8] Unlike lactose and allolactose, IPTG is not metabolized by E. coli due to a sulfur atom in its chemical structure that creates a non-hydrolyzable bond.[5] This ensures that the concentration of IPTG remains constant throughout the induction period, providing a sustained and consistent level of gene expression.[5][9]

The following diagram illustrates the mechanism of IPTG induction:

Caption: Mechanism of IPTG-mediated derepression of the lac operon.

The Workhorse System: pET Vectors and BL21(DE3)

In many modern expression systems, the gene of interest is not placed directly under the control of the native lac promoter. Instead, a more powerful combination of the T7 promoter and T7 RNA polymerase is utilized, which is still regulated by the lac operon.[3][10]

-

pET Vectors: These expression plasmids contain the gene of interest downstream of a T7 promoter.[3][10]

-

BL21(DE3) E. coli Strain: This strain is a lysogen that carries a chromosomal copy of the T7 RNA polymerase gene under the control of the lacUV5 promoter, a variant of the lac promoter.[1][10]

In this system, the addition of IPTG induces the expression of T7 RNA polymerase from the host chromosome.[1] The newly synthesized T7 RNA polymerase then specifically recognizes the T7 promoter on the pET plasmid and transcribes the target gene at a high level.[3]

Optimizing IPTG Induction: A Multi-Factorial Approach

Achieving high-level expression of a soluble and functional protein is often not as simple as adding a standard amount of IPTG. Several factors must be considered and optimized to maximize success.

IPTG Concentration

The optimal IPTG concentration can vary depending on the expression system and the target protein.[10][11] While a final concentration of 1 mM is a common starting point, it is not always optimal.[11]

-

High Concentrations (0.5 - 1.0 mM): Often lead to rapid and high-level protein expression.[12] This can be beneficial for stable, soluble proteins. However, it can also lead to the formation of insoluble aggregates known as inclusion bodies, especially for proteins that are difficult to fold.[10][12]

-

Low Concentrations (0.1 - 0.2 mM): Can result in a slower rate of protein synthesis, which may allow more time for proper protein folding and increase the yield of soluble protein.[13][14] This is particularly useful for proteins prone to aggregation.

| IPTG Concentration | Rationale & Potential Outcome |

| 0.1 - 0.5 mM | Slower induction, potentially improving protein solubility and reducing cellular stress.[12][14] |

| 0.5 - 1.0 mM | Standard range for robust induction, often yielding high total protein expression.[10][12] |

| > 1.0 mM | Rarely necessary and can increase cellular toxicity and the likelihood of inclusion body formation.[11] |

It is highly recommended to perform a pilot experiment to titrate the IPTG concentration and determine the optimal level for your specific protein.[10][11]

Cell Density at Induction (OD600)

The growth phase of the bacterial culture at the time of induction is a critical parameter. Induction should be initiated during the mid-logarithmic (exponential) growth phase , typically when the optical density at 600 nm (OD600) is between 0.5 and 0.8 .[10][13]

-

Why mid-log phase? At this stage, the cells are metabolically active and have the necessary resources for efficient protein synthesis.[10]

-

Inducing too early (OD600 < 0.4): The cell density is low, resulting in a lower overall protein yield.

-

Inducing too late (OD600 > 1.0): The cells may be entering the stationary phase, where resources are depleted, and proteases may be expressed, leading to degradation of the target protein.[15]

Post-Induction Temperature

Temperature plays a significant role in both the rate of protein synthesis and the efficiency of protein folding.[10][16]

-

Higher Temperatures (30 - 37°C): Promote rapid cell growth and high rates of protein synthesis.[10][12] However, this can overwhelm the cellular machinery responsible for protein folding, leading to the formation of inclusion bodies.[10]

-

Lower Temperatures (16 - 25°C): Slow down cell growth and protein synthesis.[6][10][14] This reduced rate can enhance proper protein folding and increase the yield of soluble, active protein.[10][17] It is often necessary to extend the induction time at lower temperatures.[14]

| Temperature | Induction Time | Rationale & Potential Outcome |

| 37°C | 2-4 hours | Fast induction, high total protein yield, but increased risk of inclusion bodies.[10][12] |

| 30°C | 3-5 hours | A good compromise between speed and solubility for many proteins. |

| 16-25°C | 12-18 hours (overnight) | Slower induction, promotes proper folding and increases the yield of soluble protein.[1][10][18] |

Duration of Induction

The optimal induction time is dependent on the temperature, the stability of the target protein, and its potential toxicity to the host cells.

-

Short Induction (2-4 hours): Typically used at higher temperatures (30-37°C).[1][10]

-

Long Induction (overnight): Commonly employed with lower temperatures (16-25°C) to compensate for the slower rate of protein synthesis.[1][18]

It is important to monitor protein expression over time to determine the point of maximal accumulation and to avoid potential degradation of the target protein during prolonged induction.

A Standard Protocol for IPTG Induction

This protocol provides a general framework for IPTG induction. Remember to optimize the key parameters (IPTG concentration, temperature, and induction time) for your specific protein of interest.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

Luria-Bertani (LB) broth or other suitable growth medium.

-

Appropriate antibiotic for plasmid selection.

-

1 M stock solution of IPTG (sterile-filtered).

Step-by-Step Methodology:

-

Inoculation: Inoculate 5-10 mL of LB broth containing the appropriate antibiotic with a single colony from a fresh plate. Grow overnight at 37°C with vigorous shaking.[14][19]

-

Sub-culturing: The next morning, inoculate a larger volume of fresh LB broth (with antibiotic) with the overnight culture. A 1:100 dilution is common.[20]

-

Growth Monitoring: Incubate the culture at 37°C with shaking. Monitor the cell growth by measuring the OD600 periodically.[20][21]

-

Induction: When the OD600 reaches the mid-log phase (typically 0.5-0.8), add IPTG to the desired final concentration.[10][13][20]

-

Post-Induction Growth: Continue to incubate the culture under the desired temperature and for the optimized duration. For lower temperature induction, it is advisable to cool the culture before adding IPTG.[17]

-

Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4000 x g for 10-15 minutes at 4°C).[10][14][20]

-

Storage: Discard the supernatant and store the cell pellet at -80°C until ready for protein purification.[22]

The following diagram outlines the experimental workflow for IPTG induction:

Sources

- 1. goldbio.com [goldbio.com]

- 2. idtdna.com [idtdna.com]

- 3. goldbio.com [goldbio.com]

- 4. How does IPTG – Induced gene expression work at a molecular level? – Ritu's Biology Hub [ritubiology.com]

- 5. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 6. Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Iptg induction | PPT [slideshare.net]

- 9. astralscientific.com.au [astralscientific.com.au]

- 10. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. goldbio.com [goldbio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What Reasons Affect IPTG-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]

- 17. researchgate.net [researchgate.net]

- 18. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]

- 19. csrri.iit.edu [csrri.iit.edu]

- 20. qb3.berkeley.edu [qb3.berkeley.edu]

- 21. Look and See if it is Time to Induce Protein Expression in Eschericia coli Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IPTG-induced Overexpression in E. coli [protocols.io]

The Role of IPTG in Blue-White Screening: A Technical Guide

This guide provides an in-depth exploration of Isopropyl β-D-1-thiogalactopyranoside (IPTG) and its critical function in the blue-white screening technique, a cornerstone of molecular cloning. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying molecular principles, provides field-proven protocols, and offers insights into the causality behind experimental choices to ensure robust and reliable results.

The Foundational Principle: α-Complementation of β-Galactosidase

Blue-white screening is a rapid and efficient method for identifying recombinant bacteria following a cloning procedure.[1] The technique ingeniously exploits the phenomenon of α-complementation of the β-galactosidase enzyme, which is encoded by the lacZ gene in E. coli.[2]

Many common cloning vectors, such as the pUC series of plasmids, are engineered to carry a short segment of the lacZ gene, known as lacZα.[3] This segment encodes the N-terminal fragment (the α-peptide) of β-galactosidase. The host E. coli strains used for blue-white screening (e.g., DH5α, JM109) are mutants that express a non-functional C-terminal portion of β-galactosidase (the ω-peptide) due to a deletion mutation (lacZΔM15).[2][3]

When the plasmid vector is taken up by these cells, the plasmid-encoded α-peptide can complement the host-derived ω-peptide, restoring the function of the β-galactosidase enzyme.[2][3] This functional enzyme is capable of cleaving lactose and its analogs.[4]

IPTG: The Molecular Mimic and Inducer

At the heart of controlling this system is Isopropyl β-D-1-thiogalactopyranoside, or IPTG. IPTG is a structural analog of allolactose, a natural metabolite of lactose that serves as the natural inducer of the lac operon.[5][6] The lac operon is a cluster of genes in E. coli responsible for the transport and metabolism of lactose.[5][7]

In the absence of an inducer, the lac operon is repressed by the LacI repressor protein, which binds to a DNA sequence called the operator and physically blocks transcription by RNA polymerase.[5][8] When an inducer like allolactose or IPTG is present, it binds to the LacI repressor, causing a conformational change that prevents the repressor from binding to the operator.[9] This allows for the transcription of the genes within the lac operon, including lacZ.[10]

There are two key advantages of using IPTG over lactose or allolactose in a laboratory setting:

-

Non-Metabolizable: Unlike lactose, IPTG is not metabolized by the cell. A sulfur atom in its chemical structure creates a non-hydrolyzable bond, ensuring that the IPTG concentration remains constant throughout the experiment.[6][8] This provides a consistent and sustained level of induction.[6]

-

Efficient Induction: IPTG is a potent inducer of the lac operon, effective in a concentration range of 0.1 mM to 1.5 mM.[6][11]

The following diagram illustrates the mechanism of IPTG-mediated induction of the lacZα gene, a critical step in blue-white screening.

Caption: Mechanism of IPTG induction in blue-white screening.

The Chromogenic Substrate: X-Gal

The visual component of blue-white screening is provided by X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). X-gal is a colorless, chromogenic substrate for β-galactosidase.[12] When a functional β-galactosidase enzyme is present (due to α-complementation), it cleaves X-gal.[2] This cleavage releases a product that spontaneously dimerizes and oxidizes to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble, intensely blue pigment.[3]

The Screening Process: Distinguishing Recombinant from Non-Recombinant Colonies

The entire process hinges on the principle of insertional inactivation. The multiple cloning site (MCS), where a foreign DNA fragment is inserted, is located within the lacZα gene on the plasmid.[1]

-

Non-Recombinant Plasmids (Blue Colonies): If no DNA fragment is inserted into the MCS, the lacZα gene remains intact. In the presence of IPTG, a functional α-peptide is produced, leading to a functional β-galactosidase enzyme through α-complementation. This enzyme cleaves X-gal, resulting in the formation of blue colonies.[1]

-

Recombinant Plasmids (White Colonies): When a foreign DNA fragment is successfully ligated into the MCS, it disrupts the reading frame of the lacZα gene.[1] This prevents the production of a functional α-peptide. Consequently, no functional β-galactosidase can be formed, and X-gal is not cleaved. These colonies will therefore appear white.[1]

It is crucial to note that blue-white screening is a screening method, not a selection method. It should always be used in conjunction with antibiotic selection to ensure that only bacteria containing a plasmid can grow.[2]

The following diagram outlines the experimental workflow of blue-white screening.

Caption: Experimental workflow for blue-white screening.

Experimental Protocol and Reagent Concentrations

This section provides a standardized protocol for preparing blue-white screening plates and performing the screening.

Reagent Preparation and Recommended Concentrations

Accurate reagent concentrations are crucial for the success of blue-white screening. The table below summarizes the typical working concentrations.

| Reagent | Stock Concentration | Final Concentration | Solvent |

| IPTG | 100 mM or 1 M | 0.1 mM - 1.0 mM | Sterile Water |

| X-gal | 20 mg/mL | 20 µg/mL - 80 µg/mL | DMF or DMSO |

| Antibiotic | Varies (e.g., 100 mg/mL) | Varies (e.g., 100 µg/mL) | Varies |

(Data sourced from multiple protocols, including[1][13][14][15])

Step-by-Step Methodology for Plate Preparation

There are two common methods for preparing agar plates for blue-white screening.

Method 1: Incorporation into Agar Medium [1][14]

This method ensures an even distribution of reagents and is ideal for preparing a large number of plates.

-

Prepare your desired agar medium (e.g., LB agar) and autoclave.

-

Cool the autoclaved medium to approximately 50-55°C in a water bath. Crucially, do not add reagents when the agar is too hot, as this can degrade the antibiotic, IPTG, and X-gal. [1]

-

Add the appropriate antibiotic to the required final concentration (e.g., 100 µg/mL for ampicillin).

-

Gently swirl the medium to mix all components thoroughly.

-

Pour the plates (approximately 25 mL per 100 mm plate) and allow them to solidify.

-

Store the plates at 4°C, protected from light. They are typically stable for up to one month.[13]

Method 2: Spreading on Pre-made Plates [1][14]

This method is useful when only a small number of screening plates are needed.

-

Use pre-poured agar plates containing the appropriate antibiotic.

-

Warm the plates to room temperature.

-

Pipette 40 µL of 100 mM IPTG and 40 µL of 20 mg/mL X-gal onto the surface of each plate.[14][15]

-

Use a sterile spreader to evenly distribute the solutions across the entire surface.

-

Allow the plates to dry completely before use (typically 30-60 minutes).

Transformation and Screening Workflow

-

Transformation: Transform your ligation reaction into a suitable competent E. coli strain (e.g., DH5α, JM109) using your established protocol (e.g., heat shock).[1]

-

Recovery: After the transformation procedure, add SOC medium and incubate the cells at 37°C for 1 hour with shaking to allow for the expression of the antibiotic resistance gene.[1]

-

Plating: Spread an appropriate volume of the transformed cells onto the prepared blue-white screening plates.

-

Incubation: Invert the plates and incubate at 37°C overnight (typically 16-20 hours).[2]

-

Screening: The following day, colonies should be visible.

-

Blue colonies: Contain the non-recombinant plasmid (vector without insert).[1]

-

White colonies: Presumptively contain the recombinant plasmid with the DNA insert.[1]

-

Satellite colonies: Small colonies surrounding a larger colony. These may not be true transformants and can arise if the antibiotic is degraded by the resistant colony.[1]

-

Troubleshooting and Field-Proven Insights

While blue-white screening is a robust technique, certain issues can arise. Understanding the causality behind these issues is key to effective troubleshooting.

-

All Colonies are Blue: This typically indicates a failure in the ligation of the insert into the vector. The vector has likely re-ligated to itself.[16] To mitigate this, consider dephosphorylating the vector with an enzyme like Calf Intestinal Phosphatase (CIP) or using two different restriction enzymes for digestion.[16]

-

All Colonies are White: This can be more complex. It may indicate a problem with the IPTG or X-gal, where no induction or color development occurs. A crucial control is to transform the vector without an insert; these colonies should all be blue.[2] If they are not, the issue lies with the screening reagents or the host strain. Alternatively, if your insert is toxic to the cells, you may only recover clones with mutations or deletions.[17]

-

Faint Blue or Light Blue Colonies: The concentration of IPTG or X-gal may be too low.[1] Additionally, ensure plates are incubated for a sufficient duration (at least 16 hours) to allow for full color development.[2]

-